What are the physicochemical properties of 4-Hexadecyloxybenzaldehyde?
What are the physicochemical properties of 4-Hexadecyloxybenzaldehyde?
Executive Summary
4-Hexadecyloxybenzaldehyde (CAS: 59117-18-9) is a critical amphiphilic intermediate used primarily in the engineering of thermotropic liquid crystals, organic semiconductors, and lipophilic drug delivery systems. Distinguished by its 16-carbon alkyl tail (cetyl chain) and a reactive para-aldehyde "head," this molecule serves as a structural anchor that imparts Van der Waals-driven self-assembly properties to supramolecular architectures.
This guide provides a definitive physicochemical profile, validated synthesis protocols, and spectral characterization data to support its application in material science and medicinal chemistry.[1]
Molecular Architecture & Identification
The molecule consists of a rigid benzene core functionalized with a polar aldehyde group and a non-polar hexadecyl ether chain. This amphiphilicity drives its utility in Langmuir-Blodgett films and mesogenic synthesis.
Table 1: Chemical Identity & Core Descriptors
| Property | Value |
| IUPAC Name | 4-(Hexadecyloxy)benzaldehyde |
| Common Name | p-Cetyloxybenzaldehyde |
| CAS Registry Number | 59117-18-9 |
| Molecular Formula | |
| Molecular Weight | 346.55 g/mol |
| SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=O)C=C1 |
| InChI Key | HYFJCXYGCACGDN-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
Physicochemical & Thermal Properties
Unlike its shorter-chain analogs (e.g., hexyloxy), the C16 chain raises the melting point and enhances the ordering in solid-state lattices.[1] While the aldehyde itself is typically non-mesogenic (melting directly to an isotropic liquid), it is the precursor of choice for generating smectic liquid crystals via Schiff base condensation.[1]
Table 2: Thermodynamic & Solubility Profile
| Parameter | Data Point | Context/Notes |
| Melting Point | 48 – 50 °C | Sharp transition; indicates high purity crystalline phase [1]. |
| Boiling Point | > 200 °C (est.)[2] | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility (High) | Excellent solubility in non-polar/moderately polar organics.[1] | |
| Solubility (Low) | Water, Methanol (Cold) | Hydrophobic tail prevents aqueous solubility.[1] |
| Partition Coeff. (LogP) | ~8.5 (Predicted) | Highly lipophilic; suitable for membrane intercalation studies.[1] |
Spectral Characterization (Self-Validation)
To validate the identity of synthesized or purchased lots, compare experimental data against these standard spectral signatures.
Table 3: NMR & IR Diagnostic Peaks [1]
| Technique | Signal ( | Assignment | Structural Insight |
| 9.86 ppm (s, 1H) | -CH O | Diagnostic aldehyde singlet; loss indicates oxidation to acid. | |
| (500 MHz, | 7.82 ppm (d, 2H) | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy.[1] |
| 6.96 ppm (d, 2H) | Ar-H (ortho to O-R) | Shielded by electron-donating ether oxygen.[1] | |
| 4.03 ppm (t, 2H) | -O-CH | Triplet confirms ether linkage to alkyl chain. | |
| 0.87 ppm (t, 3H) | -CH | Terminal methyl group.[1] | |
| 190.93 ppm | C =O | Carbonyl carbon. | |
| (125 MHz, | 164.37 ppm | Ar-C -O | Ipso carbon attached to ether oxygen. |
| 68.52 ppm | -O-C H | Alkyl carbon adjacent to oxygen. | |
| FT-IR | 2728 cm | C-H str. (Aldehyde) | Fermi resonance doublet characteristic of aldehydes.[1] |
| (KBr Pellet) | 1692 cm | C=O str.[1] | Strong carbonyl stretch. |
| 1250-1164 cm | C-O-C str. | Aryl alkyl ether stretch. |
Synthesis Protocol: Williamson Etherification
The industrial standard for producing 4-Hexadecyloxybenzaldehyde is the Williamson ether synthesis. This
Mechanism & Workflow
The reaction proceeds via the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide nucleophile, which subsequently attacks 1-bromohexadecane.
Figure 1: Step-wise synthesis workflow for high-purity 4-Hexadecyloxybenzaldehyde.
Detailed Experimental Procedure
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and 1-bromohexadecane (10 mmol, 3.05 g) in anhydrous Acetone or DMF (50 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (20 mmol, 2.76 g) and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like exchange.[1] -
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1][3]1) for the disappearance of the starting phenol. -
Workup:
-
Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol mixture.
-
Yield: Expected yield is 70–85% of a white crystalline solid (MP: 48–50 °C).
Applications in Research & Industry
A. Liquid Crystal Engineering
4-Hexadecyloxybenzaldehyde is a "promesogenic" building block. It does not exhibit liquid crystalline phases itself but is converted into Schiff Bases (imines) by reacting with aromatic amines (e.g., fluoroanilines).[1] These derivatives often display Smectic A (
B. Self-Assembled Monolayers (SAMs)
The long alkyl chain allows for dense packing on surfaces. Derivatives of this aldehyde are used to functionalize silica or gold surfaces, creating hydrophobic coatings that orient vertically due to Van der Waals interactions between the hexadecyl chains.[1]
Figure 2: Functional derivatization pathways for material science applications.
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Avoid dust formation.[6] Use in a fume hood to prevent inhalation of fine powders.
-
Storage: Store at room temperature in a tightly sealed container. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air; store under inert gas (
or ) for long-term stability.
References
-
Datta, S. et al. "Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization." Australian Journal of Chemistry, vol. 65, no. 7, 2012, pp. 924-932. Link
-
BenchChem.[3][5] "Synthesis of 4-(Hexyloxy)benzaldehyde - Technical Protocols." BenchChem Application Notes, 2025. Link
-
Sigma-Aldrich.[7][8] "Product Specification: 4-(Hexadecyloxy)benzaldehyde." MilliporeSigma Catalog, 2025. Link
Sources
- 1. connectsci.au [connectsci.au]
- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Hexadecyloxy)benzaldehyde [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxybenzaldehyde(123-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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